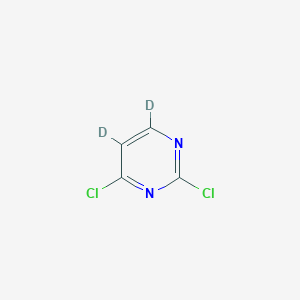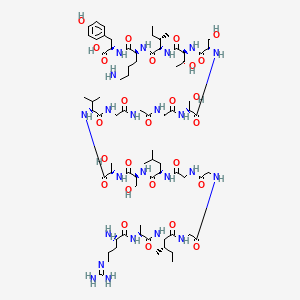
H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” is a peptide consisting of twenty amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptides like “H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH” have diverse applications in scientific research:
Biochemistry: Used as substrates or inhibitors in enzymatic studies.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Biotechnology: Employed in the development of biosensors and diagnostic assays.
Industrial Processes: Utilized in the production of bioactive compounds and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Ala-Ile-Gly-Gly-Gly-Leu-Ser-Ser-Val-Gly-Gly-Gly-Ser-Ser-Thr-Ile-Lys-Tyr-OH: shares similarities with other peptides containing glycine-rich sequences.
This compound: can be compared to peptides with similar lengths and amino acid compositions.
Uniqueness
- The specific sequence of “this compound” may confer unique properties, such as binding affinity to specific targets or stability under certain conditions.
- The presence of multiple glycine residues may enhance flexibility and conformational adaptability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C75H127N23O26 |
|---|---|
Poids moléculaire |
1766.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C75H127N23O26/c1-11-38(7)59(96-62(111)40(9)87-63(112)44(77)16-15-23-80-75(78)79)71(120)86-29-55(108)82-26-52(105)83-30-56(109)88-46(24-36(3)4)65(114)92-49(33-100)67(116)94-50(34-101)68(117)95-58(37(5)6)70(119)85-28-54(107)81-27-53(106)84-31-57(110)89-48(32-99)66(115)93-51(35-102)69(118)98-61(41(10)103)73(122)97-60(39(8)12-2)72(121)90-45(17-13-14-22-76)64(113)91-47(74(123)124)25-42-18-20-43(104)21-19-42/h18-21,36-41,44-51,58-61,99-104H,11-17,22-35,76-77H2,1-10H3,(H,81,107)(H,82,108)(H,83,105)(H,84,106)(H,85,119)(H,86,120)(H,87,112)(H,88,109)(H,89,110)(H,90,121)(H,91,113)(H,92,114)(H,93,115)(H,94,116)(H,95,117)(H,96,111)(H,97,122)(H,98,118)(H,123,124)(H4,78,79,80)/t38-,39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-/m0/s1 |
Clé InChI |
BLUIWPORKUFFSK-UBZOIIOZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


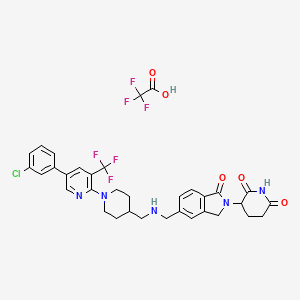
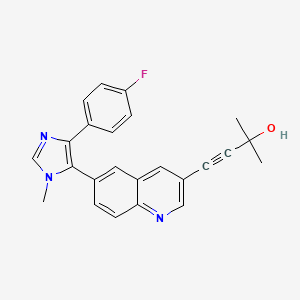
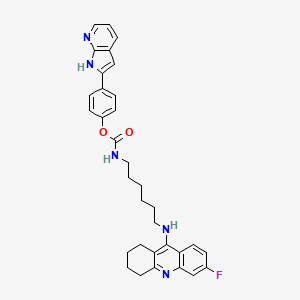
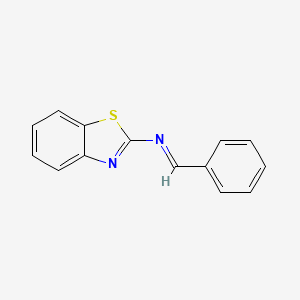
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
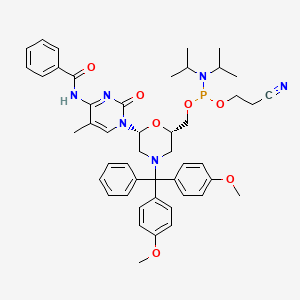
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
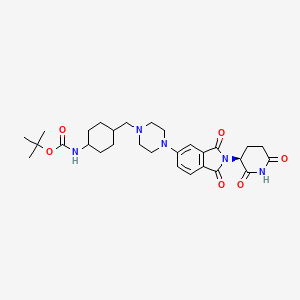
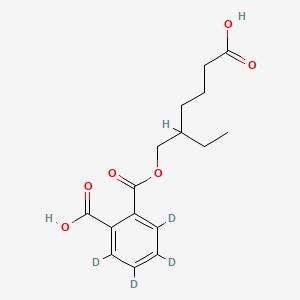

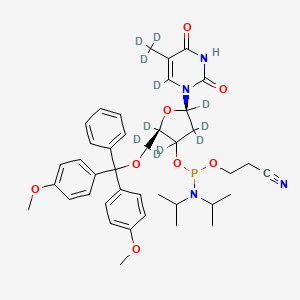
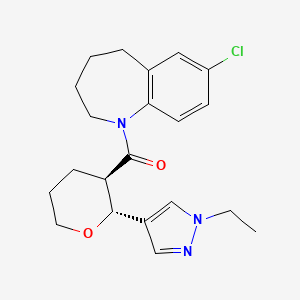
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
